molecular formula C11H15NO2 B14817490 (2-Cyclopropoxy-3-methoxyphenyl)methanamine

(2-Cyclopropoxy-3-methoxyphenyl)methanamine

Cat. No.: B14817490
M. Wt: 193.24 g/mol
InChI Key: HBOHSLCYDAMNKR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-3-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

(2-Cyclopropoxy-3-methoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although it is not used directly in human medicine.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopropoxy-3-methylphenyl)methanamine
  • (2-Cyclopropoxy-3-methoxyphenyl)methanol
  • (2-Cyclopropoxy-3-methoxyphenyl)methylamine

Uniqueness

(2-Cyclopropoxy-3-methoxyphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methoxy groups contribute to its reactivity and potential interactions with various molecular targets .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2-cyclopropyloxy-3-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-8(7-12)11(10)14-9-5-6-9/h2-4,9H,5-7,12H2,1H3

InChI Key

HBOHSLCYDAMNKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC2CC2)CN

Origin of Product

United States

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